N-Vinylacetamid

Übersicht

Beschreibung

N-Vinylacetamide (NVA) is a non-ionic monomer . It was introduced and compounded in the U.S. in 1967 . Copolymers made of NVA and other monomers can exhibit practical characteristics in addition to those common with the existing hydrophilic polymers .

Synthesis Analysis

NVA is synthesized through the radical copolymerization of different vinylamides . The reactivity ratios for each copolymerization system were determined . A series of statistical copolymers with predictable composition and low deviation over the chain distribution could then be synthesized .

Molecular Structure Analysis

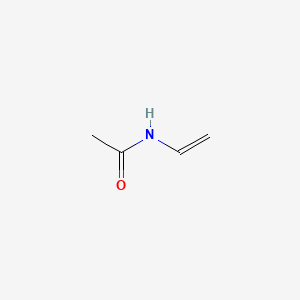

The molecular formula of NVA is C4H7NO . Its average mass is 85.104 Da and its monoisotopic mass is 85.052765 Da .

Chemical Reactions Analysis

NVA is soluble in water, various organic solvents, and liquid vinyl monomers . It is polymerizable by various radical polymerization processes, depending on the objective . Since NVA itself is a solvent, it can act as a dissolution agent for poorly soluble substances .

Physical And Chemical Properties Analysis

NVA has a density of 0.9±0.1 g/cm³ . Its boiling point is 207.7±13.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.4±3.0 kJ/mol . The flash point is 103.6±4.8 °C .

Wissenschaftliche Forschungsanwendungen

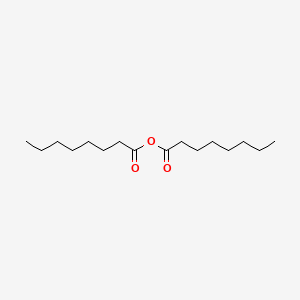

Amphiphile Copolymere

NVA: wird verwendet, um amphiphile Copolymere zu erzeugen, die sowohl hydrophile als auch hydrophobe Eigenschaften aufweisen . Diese Copolymere können in wässrigen Lösungen Mizellstrukturen bilden, wobei hydrophobe Substanzen innerhalb einer hydrophilen Hülle eingeschlossen werden. Diese Eigenschaft ist besonders nützlich für die Abgabe von hydrophoben Arzneimitteln in medizinischen Anwendungen.

Hydrodynamische und optische Eigenschaftenstudie

Die Untersuchung von NVA-Copolymeren liefert wertvolle Erkenntnisse über die hydrodynamischen und optischen Eigenschaften von Makromolekülen . Das Verständnis dieser Eigenschaften ist entscheidend für Anwendungen in Bereichen wie molekularer Hydrodynamik und Optik, in denen die Größe und der Konformationsstatus gelöster Makromoleküle von Interesse sind.

Polymerisationslösungsmittel

Aufgrund seiner Löslichkeit in Wasser und verschiedenen organischen Lösungsmitteln wirkt NVA als ausgezeichnetes Lösungsmittel für Polymerisationsprozesse . Es kann schwerlösliche Substanzen lösen und so deren Einarbeitung in Polymere für fortgeschrittene Materialanwendungen ermöglichen.

Wasseraufbereitung

NVA: Derivate werden aufgrund ihrer Metallbindungskapazität und Polyelektrolytkoplexierung in Wasseraufbereitungssystemen eingesetzt . Sie können Verunreinigungen und Schwermetalle aus Wasser entfernen und so dessen Sicherheit für den Konsum und die Verwendung in industriellen Prozessen gewährleisten.

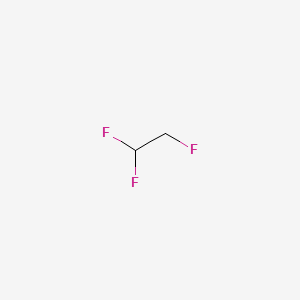

Gasmembrantrennung

Die Copolymere von NVA werden aufgrund ihrer Affinität zu verschiedenen Trägermaterialien und ihrer pH-Empfindlichkeit in der Gasmembrantrennung eingesetzt . Diese Anwendung ist von entscheidender Bedeutung für Industrien, die die Trennung bestimmter Gase aus Mischungen benötigen, beispielsweise bei der Erdgasverarbeitung.

Beschichtungen und Additive

NVA: Copolymere dienen als Beschichtungen und Additive in verschiedenen Industrien . Ihre Fähigkeit, an verschiedenen Trägermaterialien zu haften, macht sie geeignet, um die Eigenschaften von Oberflächen zu verbessern, wie z. B. die Wasserbeständigkeit von Papierprodukten.

Arzneimittelfreisetzungssysteme

Die amphiphile Natur von NVA-Copolymeren ermöglicht es ihnen, Strukturen zu bilden, die Arzneimittel kontrolliert transportieren und freisetzen können . Dies ist besonders vorteilhaft für die gezielte Ansteuerung bestimmter Bereiche im Körper und die Reduzierung von Nebenwirkungen.

Funktionalisierung von Oberflächen

NVA: Copolymere können verwendet werden, um makroskopische und Nanopartikel-Oberflächen zu funktionalisieren . Diese Anwendung ist entscheidend in der Nanotechnologie und Materialwissenschaft, da die Modifizierung der Oberflächeneigenschaften von Materialien zur Entwicklung neuer Technologien und Produkte führen kann.

Safety and Hazards

Wirkmechanismus

is a non-ionic monomer . It is soluble in water, various organic solvents, and liquid vinyl monomers . It can be polymerized by various radical polymerization processes, depending on the objective . Since N-Vinylacetamide itself is a solvent, it can act as a dissolution agent for poorly soluble substances .

Eigenschaften

IUPAC Name |

N-ethenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKESSLMFZVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28408-65-3 | |

| Record name | Poly(N-vinylacetamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063735 | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5202-78-8 | |

| Record name | N-Vinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

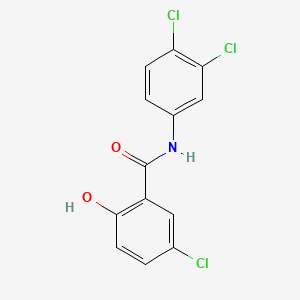

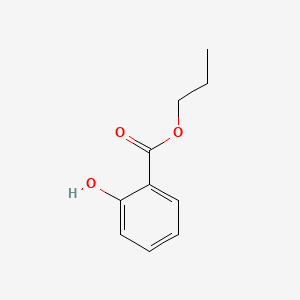

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)